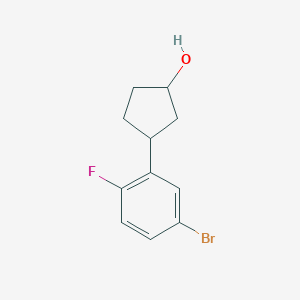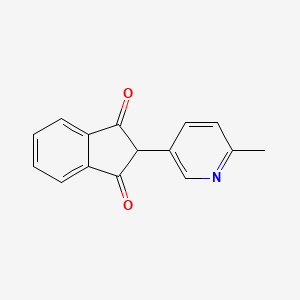
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group, a chlorine atom, and a hydroxyl group attached to a butenyl chain. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups, which allow for various chemical transformations and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl dicarbonate (Boc anhydride) to protect the amino group, followed by chlorination and hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and productivity. The use of solid acid catalysts can facilitate the deprotection of the Boc group, allowing for the synthesis of various derivatives .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorine atom can be reduced to form a hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted butenyl derivatives.
Aplicaciones Científicas De Investigación
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol involves its functional groups:
Boc Group: Protects the amino group, allowing for selective reactions at other sites.
Chlorine Atom: Acts as a leaving group in substitution reactions.
Hydroxyl Group: Participates in hydrogen bonding and can be modified through oxidation or reduction.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-4-(Fmoc-amino)-2-chloro-2-buten-1-ol: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
(Z)-4-(Cbz-amino)-2-chloro-2-buten-1-ol: Contains a carbobenzoxy (Cbz) protecting group.
Uniqueness
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is unique due to its Boc protecting group, which offers stability under acidic conditions and can be easily removed under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
Propiedades
Fórmula molecular |
C9H16ClNO3 |
|---|---|
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
tert-butyl N-(3-chloro-4-hydroxybut-2-enyl)carbamate |
InChI |
InChI=1S/C9H16ClNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13) |
Clave InChI |
AANTZLQUBXOJCL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC=C(CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13689395.png)




![2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate](/img/structure/B13689434.png)

